N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide
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Overview
Description
N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a hydrazinyl linkage to a cyclohexadienone moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide typically involves the reaction of 4-hydroxy-3-nitrophenylhydrazine with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-one under acidic conditions. The reaction proceeds through a condensation mechanism, forming the hydrazone linkage. The reaction is usually carried out in ethanol with hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding amine and ketone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and ketone.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its aromatic structure enables it to participate in π-π interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
- Sodium:2-[(E)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Uniqueness
N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide is unique due to its specific hydrazone linkage and the presence of both hydroxy and acetamide functional groups
Properties
CAS No. |
142498-73-5 |
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Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-[3-[(2,4-dihydroxyphenyl)diazenyl]-4-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C14H13N3O4/c1-8(18)15-9-2-5-13(20)12(6-9)17-16-11-4-3-10(19)7-14(11)21/h2-7,19-21H,1H3,(H,15,18) |
InChI Key |
ZRFJPKLRUGXLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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